![molecular formula C12H13BrN4O2S2 B2901726 N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide CAS No. 338954-09-9](/img/structure/B2901726.png)

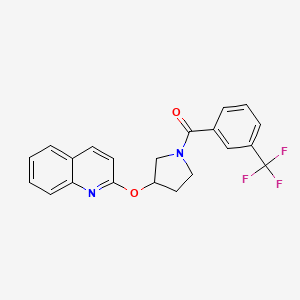

N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

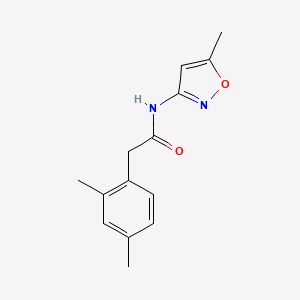

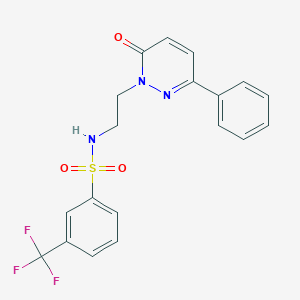

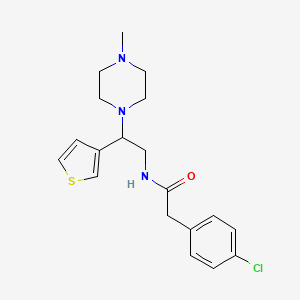

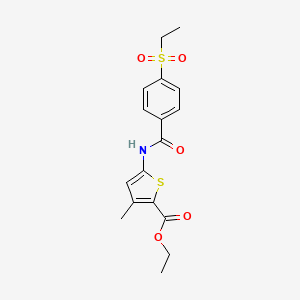

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The specific structure of “N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide” would include additional functional groups attached to this ring .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution . The specific reactions that “this compound” can undergo would depend on its specific structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For example, they can have different solubilities, melting points, and reactivities .Applications De Recherche Scientifique

N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamideomobenzenesulfonamide has been used in numerous scientific studies. It has been used to study the synthesis of new compounds and to investigate the mechanism of action of drugs. It has also been used to study the biochemical and physiological effects of drugs, as well as the structure-activity relationships of drugs. In addition, the compound has been used to study the synthesis of agrochemicals and to investigate the structure-activity relationships of agrochemicals.

Mécanisme D'action

Target of Action

The primary targets of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Compounds with similar structures have been associated with various biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Avantages Et Limitations Des Expériences En Laboratoire

N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamideomobenzenesulfonamide has many advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is sensitive to light and air, making it difficult to store and handle.

Orientations Futures

There are many potential future directions for research involving N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamideomobenzenesulfonamide. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Another potential direction is to investigate its potential applications in the treatment of diseases, such as cancer and inflammation. In addition, further research could be conducted to explore its potential applications in the synthesis of agrochemicals and other materials. Finally, research could be conducted to optimize the synthesis method for the compound, to make it more efficient and cost-effective.

Méthodes De Synthèse

N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamideomobenzenesulfonamide can be synthesized through a two-step process. The first step involves the reaction of 4-bromobenzenesulfonamide with allyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the hydrolysis of the product to yield N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamideomobenzenesulfonamide. This method is simple and efficient, and has been used in many studies to synthesize the compound.

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSXDOGCKWIMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901643.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)

![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)

![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)